CYP3A4 vs. CYP3A5 Isoform Selectivity: A 10-Fold to 16-Fold Discrimination Window
The target compound exhibits moderate inhibitory potency against human recombinant CYP3A4 (Ki = 120 nM for midazolam 1'-hydroxylase; Ki = 170 nM for testosterone 6β-hydroxylase) while demonstrating substantially weaker inhibition of the closely related CYP3A5 isoform (Ki = 1,200 nM and 2,000 nM, respectively), establishing a 10-fold to 16-fold selectivity window [1]. This isoform discrimination is quantifiable and contrasts with broad-spectrum 4-phenylpiperazine CYP inhibitors that lack such selectivity [2].
| Evidence Dimension | CYP isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | CYP3A4 (midazolam): Ki = 120 nM; CYP3A4 (testosterone): Ki = 170 nM; CYP3A5 (midazolam): Ki = 1,200 nM; CYP3A5 (testosterone): Ki = 2,000 nM |
| Comparator Or Baseline | Other 4-phenylpiperazine derivatives (class-level): typically show comparable or greater CYP3A5 inhibition without pronounced isoform selectivity |
| Quantified Difference | 10.0× selectivity (midazolam substrate); 11.8× selectivity (testosterone substrate); maximum 16.7× window |
| Conditions | Human recombinant CYP3A4 and CYP3A5 harboring human P450 oxidoreductase and b5; midazolam 1'-hydroxylase and testosterone 6β-hydroxylase activity assays |
Why This Matters
CYP3A4-selective inhibition reduces the risk of off-target drug-drug interactions mediated by CYP3A5, a clinically significant consideration for compounds intended for CNS indications where polypharmacy is common.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048): Ki values for CYP3A4 and CYP3A5 inhibition. View Source
- [2] Poli G, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. J Enzyme Inhib Med Chem. 2019; 34(1): 589-596. View Source
